4'-tert-Butylacetophenone
Overview
Description
It is a clear, colorless liquid with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-tert-Butylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
(CH3)3C-C6H5+CH3COClAlCl3(CH3)3C-C6H4COCH3+HCl
Industrial Production Methods: In industrial settings, the production of 4’-tert-Butylacetophenone often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4’-tert-Butylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-tert-Butylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4’-tert-Butylphenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Oxidation: 4’-tert-Butylbenzoic acid.
Reduction: 4’-tert-Butylphenylethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4’-tert-Butylacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme-catalyzed reactions.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-tert-Butylacetophenone involves its ability to undergo various chemical transformations. In biological systems, it can interact with enzymes and other molecular targets, leading to the formation of biologically active compounds. The specific pathways and molecular targets depend on the nature of the reactions it undergoes and the products formed .
Comparison with Similar Compounds
4’-tert-Butylacetophenone can be compared with other similar compounds such as:
4’-Methoxyacetophenone: Similar in structure but with a methoxy group instead of a tert-butyl group. It is used in the synthesis of different organic compounds.
4’-Chloroacetophenone: Contains a chloro group instead of a tert-butyl group. It is used as a tear gas and in organic synthesis.
4’-Bromoacetophenone: Contains a bromo group instead of a tert-butyl group.
The uniqueness of 4’-tert-Butylacetophenone lies in its tert-butyl group, which imparts specific steric and electronic properties, making it suitable for particular synthetic applications and reactions.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJYGWNYQCHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061337 | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |
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Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-27-1, 43133-94-4 | |
Record name | 4′-tert-Butylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-tert-Butylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-tert-Butylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |
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Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |
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Record name | P-TERT-BUTYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4'-tert-butylacetophenone generate free radicals, and if so, what are the implications?
A1: Yes, research has shown that this compound, also known as musk ketone, can generate a nitro anion radical upon photolysis. [] This process involves exposure to light and leads to the formation of a free radical centered on a nitro group twisted out of the plane of the aromatic ring. While this nitro anion radical might be a transient intermediate in photolysis, further reactions in biological systems could lead to the formation of potentially reactive species like nitroso and hydroxylamine derivatives. [] Additionally, the autoxidation of the nitro anion radical could generate superoxide, another reactive oxygen species. [] These reactive species could contribute to the photosensitizing reactions observed with structurally similar compounds like musk ambrette.
Q2: How does the structure of this compound influence its release from oil-in-water emulsions?
A2: The presence of this compound in oil-in-water emulsions, specifically its diffusion from the oil phase into the water phase, is significantly influenced by the type of surfactant used to stabilize the emulsion. [] Studies have shown that using a [PDMS-graft-PEO]–PDMS block copolymer (Tegopren 5843) as a surfactant leads to a substantial decrease in the permeability coefficient of this compound compared to using a PEO–PPO block copolymer (Pluronic F108). [] This difference suggests that the bulky and hydrophobic nature of the [PDMS-graft-PEO]–PDMS block copolymer creates a more substantial barrier around the oil droplets, hindering the diffusion of this compound into the water phase. []
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